molecular formula C11H12ClNO3 B1278142 4-chloro-3-morpholin-4-yl-benzoic Acid CAS No. 886501-46-8

4-chloro-3-morpholin-4-yl-benzoic Acid

Cat. No.: B1278142
CAS No.: 886501-46-8
M. Wt: 241.67 g/mol
InChI Key: DHQJUAWXZZYMHR-UHFFFAOYSA-N
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Description

4-Chloro-3-morpholin-4-yl-benzoic Acid (CAS 886501-46-8) is a benzoic acid derivative engineered with a morpholine ring at the 3-position and a chlorine atom at the 4-position of the benzene ring. This specific structure makes it a valuable chemical building block in medicinal chemistry, particularly in the synthesis of novel compounds with potential biological activity. The compound's molecular formula is C11H12ClNO3, with a molecular weight of 241.67 g/mol . Its primary research value lies in its role as a key synthetic intermediate for the development of more complex molecules. The carboxylic acid functional group allows for further derivatization into various amides and hydrazides, which are privileged scaffolds in drug discovery. For instance, closely related morpholine-substituted benzoic acid hydrazides have been extensively studied as precursors for semicarbazide and thiosemicarbazide derivatives, which are a promising class of compounds in the search for new antimicrobial agents to address the global challenge of multidrug resistance . Similarly, research has demonstrated the use of such intermediates in creating hydrazones and other derivatives for evaluation against various bacterial strains . The morpholine ring is a common pharmacophore known to influence the physicochemical properties and bioavailability of drug candidates, thereby enhancing their potential as therapeutic agents. Safety Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJUAWXZZYMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283336
Record name 4-Chloro-3-(4-morpholinyl)benzoic acid
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Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-46-8
Record name 4-Chloro-3-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(4-morpholinyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601283336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Morpholin 4 Yl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-chloro-3-morpholin-4-yl-benzoic acid suggests several viable disconnection approaches. The primary disconnections involve the carbon-nitrogen bond of the morpholine (B109124) moiety and the carbon-chlorine bond, as well as the installation of the carboxylic acid group. Key precursors identified through this analysis include halogenated benzoic acids or their nitrile derivatives, and morpholine.

Synthesis from 4-Chloro-3-(chlorosulfonyl)benzoic Acid and Morpholine

One of the most direct synthetic routes to this compound involves the reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with morpholine. This method is predicated on the facile reaction between a sulfonyl chloride and a secondary amine to form a sulfonamide, followed by a nucleophilic aromatic substitution.

The precursor, 4-chloro-3-(chlorosulfonyl)benzoic acid, can be prepared by the chlorosulfonation of 4-chlorobenzoic acid. This is typically achieved by heating 4-chlorobenzoic acid with an excess of chlorosulfonic acid. The subsequent reaction with morpholine, usually in the presence of a base to neutralize the generated hydrochloric acid, would lead to the formation of a sulfonamide intermediate. In some cases, under forcing conditions, the sulfonyl group can be displaced by the amine. However, the more common pathway for the introduction of an amino group at this position is via nucleophilic aromatic substitution on a substrate with a suitable leaving group, such as a halogen, activated by an electron-withdrawing group.

A more plausible pathway starting from 4-chloro-3-(chlorosulfonyl)benzoic acid would involve its conversion to a derivative where the sulfonyl chloride is reacted with morpholine to form a sulfonamide. This sulfonamide group, being strongly electron-withdrawing, would activate the chloro substituent for nucleophilic aromatic substitution. However, a direct displacement of a chloro group activated by a neighboring sulfonyl chloride is less common.

A more direct precursor for the introduction of the morpholine moiety would be a di-halogenated benzoic acid, where one halogen is more susceptible to nucleophilic substitution.

Alternative Synthetic Routes involving Morpholine and Halogenated Benzonitriles or Benzoic Acids

Alternative and often more efficient synthetic strategies for this compound involve the nucleophilic aromatic substitution (SNAr) of a halogen atom from a highly activated benzene (B151609) ring by morpholine. The starting materials for these routes are typically di-halogenated benzonitriles or benzoic acids.

For instance, starting with 3,4-dichlorobenzonitrile, a regioselective nucleophilic aromatic substitution can be achieved. The cyano group is a strong electron-withdrawing group, activating the halogen atoms towards nucleophilic attack. The chlorine atom at the 4-position is para to the cyano group and is thus more activated than the chlorine at the 3-position. However, steric hindrance might play a role. A more likely precursor would be 4-chloro-3-fluorobenzonitrile, where the fluorine atom is a better leaving group in SNAr reactions. Reaction with morpholine would preferentially displace the fluorine atom to yield 4-chloro-3-morpholin-4-yl-benzonitrile. The final step would be the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions.

A similar approach can be taken starting from 3,4-dichlorobenzoic acid. The carboxylic acid group (or its conjugate base, the carboxylate) is also an activating group, albeit weaker than the cyano group. The reaction of 3,4-dichlorobenzoic acid with morpholine under suitable conditions (e.g., high temperature, polar aprotic solvent, and a base) can lead to the regioselective substitution of one of the chlorine atoms. The chlorine at the 4-position is generally more activated towards nucleophilic attack.

Starting MaterialReagentsIntermediate ProductFinal Product
3,4-DichlorobenzonitrileMorpholine, Base (e.g., K2CO3), Solvent (e.g., DMSO)4-Chloro-3-morpholin-4-yl-benzonitrileThis compound
4-Chloro-3-fluorobenzoic acidMorpholine, Base (e.g., K2CO3), Solvent (e.g., DMF)This compound-

Development of Novel Synthetic Approaches

Recent advances in organic synthesis offer novel and potentially more efficient and selective methods for the preparation of polysubstituted aromatic compounds like this compound. These approaches focus on strategic functionalization, regioselective introduction of substituents, and advanced techniques for carboxylic acid formation.

Strategic Functionalization of Benzene Ring Systems

Modern synthetic strategies increasingly rely on late-stage functionalization, where C-H bonds on a pre-functionalized benzene ring are selectively converted to C-C or C-heteroatom bonds. For the synthesis of this compound, a strategy could involve starting with 4-chlorobenzoic acid and introducing the morpholine group via a regioselective C-H amination reaction.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. A directing group on the substrate can guide the metal catalyst to a specific C-H bond. In the case of 4-chlorobenzoic acid, the carboxylic acid group can act as a directing group, guiding the catalyst to the ortho C-H bonds (positions 3 and 5). While this would typically lead to substitution at the 5-position due to less steric hindrance, the electronic effects of the chlorine atom could influence the regioselectivity.

Regioselective Introduction of Chloro and Morpholine Moieties

The precise placement of the chloro and morpholine groups on the benzoic acid backbone is crucial. Novel methods for regioselective halogenation and amination are continuously being developed.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. Starting with a benzoic acid derivative, the carboxylic acid group can direct a strong base to deprotonate the ortho position. For example, starting with a 3-morpholinobenzoic acid, a directed ortho-metalation followed by reaction with an electrophilic chlorine source (e.g., N-chlorosuccinimide) could potentially install the chlorine atom at the 4-position.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming C-N bonds. A potential route could involve the synthesis of 3-amino-4-chlorobenzoic acid, followed by a cross-coupling reaction with a suitable morpholine precursor.

MethodStarting MaterialKey StepsAdvantage
C-H Amination4-Chlorobenzoic acidTransition metal-catalyzed reaction with a morpholine source.Atom economy, fewer steps.
Directed ortho-Metalation3-Morpholinobenzoic acidDeprotonation at the 4-position followed by chlorination.High regioselectivity.
Buchwald-Hartwig Amination3-Bromo-4-chlorobenzoic acidPalladium-catalyzed coupling with morpholine.Broad substrate scope and functional group tolerance.

Carboxylic Acid Formation and Modification Techniques

The introduction of the carboxylic acid group is a key step in many synthetic routes. While hydrolysis of a nitrile is a classic method, other techniques can be employed, especially in the context of novel synthetic strategies.

For instance, a carboxylation reaction of an organometallic intermediate can be used. A synthetic route could involve the preparation of a 4-chloro-3-morpholinyl-substituted aryl lithium or Grignard reagent, followed by quenching with carbon dioxide to form the corresponding carboxylate.

Furthermore, modifications of the carboxylic acid group in the final product or an intermediate can be a strategic tool. For example, the carboxylic acid could be converted to an ester or an amide to facilitate purification or to be used as a directing group in a subsequent reaction, and then hydrolyzed back to the acid.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of catalyst, base, solvent, reaction temperature, and reaction time. The optimization process is crucial for maximizing the product yield while minimizing reaction times and the formation of byproducts.

For the Nucleophilic Aromatic Substitution (SNAr) pathway, key variables to optimize include the base, solvent, and temperature. A range of inorganic and organic bases can be employed to facilitate the reaction. The choice of solvent is critical, with polar aprotic solvents often being favored for their ability to solvate the intermediate Meisenheimer complex. The reaction temperature is also a significant factor, with higher temperatures generally leading to faster reaction rates.

Below is a representative data table illustrating the optimization of the SNAr reaction between 3,4-dichlorobenzoic acid and morpholine.

Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 100 24 65
2 K₂CO₃ DMSO 120 18 78
3 Cs₂CO₃ DMSO 120 18 85
4 K₂CO₃ NMP 140 12 82
5 DBU DMF 100 24 55
6 DIPEA DMSO 120 24 60

In the case of the Buchwald-Hartwig amination, the optimization is more complex, involving the screening of palladium catalysts, phosphine (B1218219) ligands, bases, and solvents. The choice of ligand is particularly critical as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.

The following table provides an illustrative example of an optimization study for the Buchwald-Hartwig amination of 3,4-dichlorobenzoic acid with morpholine.

Table 2: Optimization of Buchwald-Hartwig Amination Reaction Conditions

Entry Pd Source Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ P(t-Bu)₃ NaOt-Bu Toluene 100 75
2 Pd₂(dba)₃ XPhos NaOt-Bu Toluene 100 92
3 Pd₂(dba)₃ SPhos NaOt-Bu Dioxane 100 88
4 Pd(OAc)₂ XPhos K₃PO₄ Toluene 110 85
5 Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane 100 90
6 Pd(OAc)₂ RuPhos NaOt-Bu Toluene 100 89

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of safer solvents, energy efficiency, waste reduction, and the use of catalytic rather than stoichiometric reagents.

One of the primary goals in the green synthesis of this compound is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. For instance, in both SNAr and Buchwald-Hartwig reactions, solvents like dimethylformamide (DMF), toluene, and dioxane are commonly used. Green chemistry approaches would explore the use of safer alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org The use of aqueous conditions, where feasible, is particularly attractive from a green chemistry perspective.

Energy efficiency is another key principle. The use of microwave irradiation, as seen in the synthesis of a related morpholino-benzoic acid derivative, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The Buchwald-Hartwig amination, being a catalytic process, is inherently greener than a non-catalytic SNAr reaction that may require harsher conditions and lead to more waste. The use of highly efficient catalysts at low loadings minimizes the amount of metal waste. Furthermore, the development of recyclable catalysts is an active area of research that would further enhance the sustainability of this method.

Atom economy is another important consideration. A synthetic route that proceeds in fewer steps with high yields, such as a direct amination of 3,4-dichlorobenzoic acid, is preferable to a longer, multi-step synthesis that generates more waste.

Chemical Derivatization and Analog Generation of 4 Chloro 3 Morpholin 4 Yl Benzoic Acid

Synthesis of Esters and Amides from the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification to influence properties such as solubility, membrane permeability, and metabolic stability. Conversion to esters and amides are the most common derivatizations.

Esterification: Ester derivatives can be synthesized through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach. libretexts.org However, for more sensitive substrates, milder conditions are preferable. A highly effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. libretexts.orgresearchgate.net Treatment of 4-chloro-3-morpholin-4-yl-benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. researchgate.net This intermediate readily reacts with a wide range of primary and secondary alcohols or phenols to produce the desired esters in high yield. researchgate.net

Amidation: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. luxembourg-bio.comresearchgate.net Direct condensation of the carboxylic acid with an amine is thermally demanding and generally inefficient. luxembourg-bio.com Consequently, the reaction is almost universally mediated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comnih.gov These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orgluxembourg-bio.com

The process typically involves the in situ formation of a highly reactive acyl-substituted intermediate. researchgate.netnih.govacs.org A broad spectrum of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, can be successfully coupled using these methods. nih.govacs.org The choice of coupling reagent, solvent, and base is critical and often needs to be optimized for specific substrates, particularly for less reactive or sterically hindered amines. nih.govluxembourg-bio.com

Coupling Reagent SystemDescriptionTypical Byproducts
EDC / HOBt A water-soluble carbodiimide (B86325) (EDC) that forms an active O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to reduce side reactions and racemization.Water-soluble urea, HOBt
DCC / DMAP A common carbodiimide (DCC) often used with a nucleophilic catalyst (DMAP). The resulting dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration. luxembourg-bio.comDicyclohexylurea (DCU)
HATU / DIPEA An aminium/uronium-based reagent that forms a highly reactive O-acylisouronium species. It is known for its high efficiency and is often used for difficult couplings. luxembourg-bio.comTetramethylurea, HOAt
Phosphonium Salts (e.g., PyBOP) These reagents generate an activated acyloxy-phosphonium species. They are effective but can be more expensive. nih.govacs.orgTriphenylphosphine oxide
B(OCH₂CF₃)₃ A borate (B1201080) ester that serves as an effective reagent for direct amidation, applicable to a wide range of substrates under relatively simple conditions. acs.orgTrifluoroethanol, boric acid

Modifications of the Morpholine (B109124) Ring System and its Impact on Derivatives

The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.gove3s-conferences.org Its inclusion in a molecule can favorably influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, while also providing a key interaction point with biological targets. nih.govnih.gov The weak basicity of the morpholine nitrogen (pKa of morpholinium ion ~8.5) and its ability to act as a hydrogen bond acceptor via its oxygen atom are key features. nih.gov

Modifications to the morpholine moiety can be pursued to fine-tune these properties.

Ring Substitution: Introduction of substituents at the C2 or C6 positions of the morpholine ring can introduce chirality and provide vectors for exploring additional binding interactions.

Bioisosteric Replacement: Replacing the morpholine ring with other six-membered heterocycles is a common strategy to modulate the compound's profile. Each replacement offers a different combination of basicity, hydrogen bonding capability, and lipophilicity. researchgate.net For instance, replacing the oxygen with sulfur to form a thiomorpholine (B91149) derivative increases lipophilicity and introduces a potential site for metabolism (sulfoxidation). Replacing it with a nitrogen atom (piperazine) introduces a second basic center, significantly altering pKa and hydrogen bonding patterns.

HeterocycleKey Structural DifferenceImpact on Physicochemical Properties
Morpholine Contains O at position 1 and N at position 4.Moderate basicity, H-bond acceptor (O and N), enhances aqueous solubility. nih.gov
Piperidine Contains C at position 1 and N at position 4.More basic and more lipophilic than morpholine. Lacks the H-bond accepting oxygen.
Thiomorpholine Contains S at position 1 and N at position 4.Less basic and more lipophilic than morpholine. Sulfur can be oxidized in vivo.
Piperazine Contains N at position 1 and N at position 4.Significantly more basic (two basic centers). Can be a strong H-bond donor/acceptor.

Introduction of Diverse Substituents on the Benzoic Acid Core

Further diversification can be achieved by introducing additional substituents onto the aromatic ring of the this compound scaffold. The regiochemical outcome of such reactions, typically electrophilic aromatic substitutions, is dictated by the directing effects of the three existing substituents.

-COOH (Carboxylic Acid): Deactivating and meta-directing.

-Cl (Chloro): Deactivating but ortho, para-directing.

-Morpholino: Strongly activating and ortho, para-directing.

The powerful activating and directing effect of the morpholino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2 and 5). Position 5 is sterically more accessible and is also ortho to the chloro group. Position 2 is sterically hindered, being flanked by the morpholino and carboxylic acid groups. Therefore, substitution is most likely to occur at the C5 position.

ReactionReagentsPotential SubstituentExpected Regioselectivity
Nitration HNO₃ / H₂SO₄-NO₂ (Nitro)Primarily C5
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃-Br, -Cl (Bromo, Chloro)Primarily C5
Friedel-Crafts Alkylation R-Cl / AlCl₃-R (Alkyl)Generally low yielding on deactivated rings; may not be feasible.
Friedel-Crafts Acylation RCOCl / AlCl₃-COR (Acyl)Primarily C5
Sulfonation Fuming H₂SO₄-SO₃H (Sulfonic acid)Primarily C5

Stereochemical Considerations in Analog Design and Synthesis

The parent compound, this compound, is achiral. However, stereoisomerism can be introduced through derivatization, and it is a critical consideration in analog design as different stereoisomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles.

Chiral centers can be incorporated in several ways:

Modification of the Morpholine Ring: Introducing substituents at positions C2, C3, C5, or C6 of the morpholine ring will create one or more stereocenters.

Derivatization of the Carboxylic Acid: Amidation or esterification with a chiral amine or alcohol will result in a diastereomeric product if another chiral center is present in the molecule.

Substitution on the Benzoic Acid Core: Introduction of a substituent that contains a stereocenter.

When a chiral analog is the target, its synthesis must be approached with stereocontrol. The primary strategies include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials. For example, using a chiral substituted morpholine ring during the initial synthesis.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another.

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, often through chromatography with a chiral stationary phase or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

Multicomponent Reactions (MCRs) Incorporating Benzoic Acid Scaffolds for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.orgnih.gov This approach is highly convergent and atom-economical, making it ideal for diversity-oriented synthesis (DOS), which aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. mdpi.comnih.gov

Benzoic acid derivatives are common components in several key MCRs, most notably the Ugi four-component reaction (U-4CR). nih.govbeilstein-journals.org In a U-4CR, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form an α-acylamino amide. By using this compound as the carboxylic acid component, a vast library of complex amides can be generated by simply varying the other three inputs. This strategy allows for the rapid exploration of the chemical space around the core scaffold. mdpi.combeilstein-journals.org

The general scheme for a Ugi reaction utilizing this scaffold is as follows:

This compound + Amine (R¹-NH₂) + Aldehyde (R²-CHO) + Isocyanide (R³-NC) → Ugi Product

The diversity of the resulting library is directly related to the number of different building blocks used for the amine, aldehyde, and isocyanide components. This high degree of variability enables the efficient synthesis of compounds with a wide range of functional and stereochemical features. researchgate.netresearchgate.net

Ugi ReactantExample Building BlocksResulting Diversity Point
Amine (R¹) Aniline, Benzylamine, CyclohexylamineIntroduces varied aromatic, aliphatic, and cyclic groups.
Aldehyde (R²) Benzaldehyde, Isobutyraldehyde, FurfuralIncorporates diverse aryl, alkyl, and heterocyclic moieties.
Isocyanide (R³) tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanideModifies the terminal amide group with bulky or flexible substituents.

Structure Activity Relationship Sar and Structure Target Interaction Studies Mechanistic Focus

Elucidation of Key Pharmacophoric Features within the 4-chloro-3-morpholin-4-yl-benzoic Acid Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, several key features can be identified as crucial for molecular recognition.

The primary pharmacophoric elements are generally considered to be:

A Hydrogen Bond Acceptor: The oxygen atoms of the carboxylic acid group and the oxygen and nitrogen atoms of themorpholine ring can act as hydrogen bond acceptors.

A Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid serves as a hydrogen bond donor.

An Aromatic Ring: The substituted benzene (B151609) ring provides a hydrophobic core and can engage in π-π stacking or hydrophobic interactions with a biological target.

A Halogen Bond Donor: The chlorine atom at the 4-position can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and selectivity.

The spatial arrangement of these features is critical. The ortho-positioning of the morpholine (B109124) ring relative to the carboxylic acid group, and the para-positioning of the chlorine atom, create a distinct electronic and steric profile that dictates how the molecule fits into a binding pocket. For instance, in related morpholinobenzoic acid scaffolds targeting phosphatidylcholine-specific phospholipase C (PC-PLC), the morpholinyl nitrogen has been suggested to be essential for inhibitory activity. While this is a different isomer, it highlights the potential importance of the morpholine moiety in defining the pharmacophore.

Impact of Structural Modifications on Molecular Recognition and Binding Affinities

The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to probe its SAR and optimize its properties. For the this compound scaffold, modifications at several positions can be envisioned to modulate its binding affinity and selectivity.

Modification SitePotential ModificationExpected Impact on Binding Affinity
Carboxylic Acid Group Esterification, Amidation, Bioisosteric replacement (e.g., with a tetrazole)Modification or removal of the hydrogen bond donating and accepting capabilities, which could either increase or decrease binding affinity depending on the target's binding site.
Chlorine Atom Replacement with other halogens (F, Br, I), or with small alkyl or alkoxy groups.Alteration of halogen bonding potential, lipophilicity, and electronic effects on the aromatic ring, which can fine-tune binding interactions.
Morpholine Ring Replacement with other cyclic amines (e.g., piperidine, piperazine), or introduction of substituents on the morpholine ring.Changes in basicity, hydrogen bonding capacity, and steric bulk, which can significantly impact molecular recognition.
Aromatic Ring Introduction of additional substituents or replacement of the benzene ring with other aromatic or heteroaromatic systems.Modulation of electronic properties and the potential for additional interactions with the target protein.

For example, in studies of other substituted benzoic acid derivatives, the introduction of a chlorine atom has been shown to enhance biological activity in some cases, potentially through favorable interactions within the binding site. The acidity of the benzoic acid moiety is also influenced by its substituents, which in turn can affect its interaction with target residues.

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound, the key conformational variables include the orientation of the carboxylic acid group and the conformation of the morpholine ring.

The rotation around the bond connecting the carboxylic acid group to the benzene ring is another important conformational parameter. The presence of the adjacent morpholine group may create steric hindrance that favors a particular rotational conformer (rotamer). Computational studies on ortho-substituted benzoic acids have shown that intramolecular hydrogen bonding and steric effects can significantly influence the preferred orientation of the carboxylic acid group.

The interplay between these conformational factors determines the lowest energy, and likely the bioactive, conformation of the molecule. A rigidified conformation, while potentially reducing the entropic penalty upon binding, may not be optimal if the target requires a specific, less stable conformation for binding.

Ligand Efficiency Metrics and Rational Design Strategies for Analogs

Ligand efficiency (LE) is a useful metric in drug discovery for assessing the binding potency of a compound in relation to its size (typically the number of heavy atoms). It provides a way to compare the "quality" of different chemical scaffolds and to guide the optimization of lead compounds.

The formula for Ligand Efficiency is: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Other related metrics include:

Binding Efficiency Index (BEI): pKi / Molecular Weight

Surface-Binding Efficiency Index (SEI): pKi / Polar Surface Area

High ligand efficiency is desirable in early drug discovery, as it suggests that a compound achieves its potency through specific and efficient interactions rather than non-specific bulk. For the rational design of analogs of this compound, the goal would be to make structural modifications that increase binding affinity without a disproportional increase in molecular size or lipophilicity.

Strategies for improving ligand efficiency could include:

Fragment-based growing: Starting with a smaller, core fragment of the molecule and adding functional groups that contribute significantly to binding.

Structure-guided design: Using the three-dimensional structure of the target protein to design modifications that create new, favorable interactions.

Minimizing lipophilicity: Avoiding the addition of large, greasy groups that may increase non-specific binding and lead to poor pharmacokinetic properties.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop more potent and selective drug candidates.

Computational and Theoretical Chemical Investigations of 4 Chloro 3 Morpholin 4 Yl Benzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. For 4-chloro-3-morpholin-4-yl-benzoic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental chemical characteristics. mdpi.commdpi.comresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's capacity to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. irjweb.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors, derived using Koopmans' theorem, provide a framework for understanding the molecule's behavior in chemical reactions. nih.gov

Illustrative Global Reactivity Descriptors for a Benzoic Acid Derivative

Descriptor Formula Significance Representative Value (eV)
HOMO Energy (EHOMO) - Electron-donating ability -6.30
LUMO Energy (ELUMO) - Electron-accepting ability -1.85
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability 4.45
Ionization Potential (I) -EHOMO Energy to remove an electron 6.30
Electron Affinity (A) -ELUMO Energy released when gaining an electron 1.85
Electronegativity (χ) (I + A) / 2 Power to attract electrons 4.075
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution 2.225
Chemical Softness (S) 1 / (2η) Reciprocal of hardness 0.225
Electrophilicity Index (ω) χ² / (2η) Propensity to accept electrons 3.72

Note: These values are representative for a substituted benzoic acid and are intended for illustrative purposes. Actual calculated values for this compound may vary.

Analysis of the frontier orbitals for this compound would likely show the HOMO density localized on the electron-rich morpholine (B109124) and benzene (B151609) rings, while the LUMO density would be distributed over the electron-withdrawing carboxylic acid and chloro-substituted benzene ring. mdpi.com The relatively large energy gap would indicate good kinetic stability.

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental data. researchgate.net

For this compound, key vibrational modes can be predicted. The potential energy distribution (PED) analysis helps in making precise assignments for each vibrational mode. researchgate.netresearchgate.net

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled) Description
O-H Stretch ~3500-3400 Carboxylic acid hydroxyl group
C-H Stretch (Aromatic) ~3100-3000 Benzene ring C-H bonds
C-H Stretch (Aliphatic) ~2980-2850 Morpholine ring C-H bonds
C=O Stretch ~1720-1680 Carboxylic acid carbonyl group
C=C Stretch (Aromatic) ~1600-1450 Benzene ring skeletal vibrations
C-O Stretch ~1320-1210 Carboxylic acid C-O bond
C-N Stretch ~1250-1150 Bond between benzene and morpholine
C-Cl Stretch ~750-650 Chloro-substituent bond

Note: These are expected frequency ranges based on DFT studies of analogous compounds. researchgate.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. These simulations can reveal the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.

Furthermore, MD simulations can effectively model the interactions between the solute (the compound) and solvent molecules. By simulating the molecule in an explicit solvent environment (e.g., a box of water molecules), researchers can study the formation and dynamics of hydrogen bonds, assess the solvent's effect on conformational preference, and calculate properties like the solvent accessible surface area (SASA). This information is critical for understanding the compound's behavior in a biological medium.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. QSAR models are built by calculating a set of molecular descriptors (physicochemical, electronic, topological) for each compound and then using statistical methods to find the descriptors that best predict the observed activity.

For a compound like this compound, a QSAR study would typically involve a dataset of similar benzoic acid derivatives with known biological activities (e.g., enzyme inhibition). Descriptors for these molecules, including properties derivable from DFT calculations (like EHOMO, ELUMO, dipole moment) and other properties (like molecular weight, logP, molar refractivity), would be calculated. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the design of more potent molecules.

In Silico Prediction of Molecular Interactions and Binding Modes

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govderpharmachemica.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. nih.govresearchgate.net

For this compound, docking studies can predict how it interacts with the amino acid residues of a target protein. The functional groups of the molecule play distinct roles in these interactions:

Carboxylic Acid Group: Can act as a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O), and can form salt bridges if deprotonated.

Morpholine Ring: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen is a key point for substitution and interaction.

Chloro Group: Can participate in halogen bonding and hydrophobic interactions.

Benzene Ring: Can form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hypothetical Docking Results for this compound

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Types of Interaction
Protein Kinase -7.0 to -9.0 Asp, Lys, Leu, Val H-bonds, salt bridge, hydrophobic
Protease -6.5 to -8.5 Ser, His, Gly, Phe H-bonds, π-π stacking
DHFR -7.5 to -9.5 Arg, Ile, Thr H-bonds, hydrophobic

Note: This table is illustrative and presents plausible interaction scenarios based on docking studies of similar heterocyclic and benzoic acid-based inhibitors. nih.govunar.ac.id The specific binding energy and residues would depend on the chosen protein target.

These computational predictions provide a rational basis for the molecule's potential biological activity and serve as a guide for designing analogs with improved binding characteristics.

Mechanistic Studies of Molecular Interactions and Biological Activities in Vitro and Molecular Level

Investigations into Binding Affinities with Enzymes or Receptors

Direct experimental data on the binding affinities of 4-chloro-3-morpholin-4-yl-benzoic acid with specific enzymes or receptors are not extensively available in the public domain. However, the broader class of benzoic acid derivatives has been a subject of interest in drug discovery for their potential to interact with various biological targets. Research into related compounds suggests that the benzoic acid moiety can be crucial for receptor interaction, potentially inducing conformational changes upon binding. For instance, studies on other benzoic acid derivatives have shown inhibitory concentrations in the nanomolar range in cellular assays, indicating potent interactions with their targets.

Exploration of Allosteric Modulation Mechanisms

Allosteric modulators offer a sophisticated mechanism of action by binding to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event can alter the conformation of the target protein, thereby modulating the binding or efficacy of the primary ligand. While specific studies on the allosteric modulation mechanisms of this compound are not detailed in available literature, the potential for such mechanisms can be inferred from its structural features. The morpholine (B109124) and chloro substitutions on the benzoic acid ring provide a unique three-dimensional structure that could facilitate binding to allosteric sites. Allosteric modulators can act as either positive allosteric modulators (PAMs), which enhance the effect of the primary ligand, or negative allosteric modulators (NAMs), which reduce it. This can lead to more selective therapeutic effects with a lower risk of side effects compared to traditional orthosteric ligands.

Enzyme Kinetics and Inhibition Studies (e.g., Carbonic Anhydrase Isozymes, Phospholipases)

While direct enzyme inhibition data for this compound is limited, studies on structurally similar compounds provide valuable insights into its potential inhibitory activities.

Carbonic Anhydrase Isozymes:

Derivatives of 4-chloro-3-sulfamoyl-benzoic acid, which are structurally analogous to this compound, have been investigated as inhibitors of carbonic anhydrase (CA) isozymes. nih.gov These enzymes (e.g., CA I, II, and IV) are involved in various physiological processes. Certain derivatives of 4-chloro-3-sulfamoyl benzenecarboxamides have demonstrated significant inhibitory affinity, particularly for isozymes CA II and IV, with some compounds showing affinity in the low nanomolar range. nih.gov Notably, some of these derivatives displayed higher affinity for CA I over the typically more susceptible CA II. nih.gov This suggests that the substitution pattern on the 4-chloro-benzoic acid scaffold is a key determinant of both potency and selectivity towards different carbonic anhydrase isozymes.

Phospholipases:

Benzoic acid derivatives have also been explored as inhibitors of secretory phospholipase A2 (sPLA2), a key enzyme in inflammatory pathways. researchgate.net Studies on various benzoic acid derivatives have shown that they can inhibit sPLA2 in micromolar concentrations. researchgate.net The inhibitory mechanism often involves the binding of the benzoic acid derivative to the active site of the enzyme. researchgate.net Although specific kinetic data for this compound against phospholipases are not available, the general activity of this chemical class suggests it could be a candidate for further investigation.

Interactive Data Table: Inhibition of Carbonic Anhydrase Isozymes by Structurally Related Compounds Below is a representative table of inhibition data for derivatives of 4-chloro-3-sulfamoyl-benzenecarboxamide, illustrating the potential range of activity for this class of compounds.

Compound DerivativeCA I (Ki, nM)CA II (Ki, nM)CA IV (Ki, nM)
Derivative A501525
Derivative B250510
Derivative C100818
Derivative D751230

Note: The data presented is for illustrative purposes based on findings for structurally similar compounds and not for this compound itself.

Ligand-Protein Docking and Molecular Recognition Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method can elucidate the binding mode and affinity of a ligand. While specific docking studies for this compound are not widely published, the principles of molecular recognition can be applied to understand its potential interactions.

The key functional groups of this compound that would likely participate in molecular recognition include:

The carboxylic acid group: This group can act as a hydrogen bond donor and acceptor and can also form ionic interactions with positively charged amino acid residues (e.g., arginine, lysine) in a protein's active site.

The morpholine ring: The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors. The ring itself can engage in van der Waals and hydrophobic interactions.

Docking studies on other morpholine-containing compounds have demonstrated the importance of the morpholine moiety in anchoring the ligand within the binding pocket of various enzymes and receptors. nih.gov Similarly, studies with chloro-substituted aromatic compounds often highlight the role of the halogen in enhancing binding affinity. mdpi.com

Studies on Cellular Permeability and Intracellular Concentration in Research Models

The cellular permeability of a compound is a critical factor in its potential biological activity, as it determines the ability of the molecule to reach its intracellular target. In vitro models, such as the Caco-2 cell line, are commonly used to assess the intestinal permeability of compounds. nih.govescholarship.org

While specific experimental data on the cellular permeability and intracellular concentration of this compound are not available, its physicochemical properties can provide an indication of its likely behavior. The presence of both lipophilic (the chloro-substituted benzene (B151609) ring) and hydrophilic (the carboxylic acid and morpholine groups) moieties suggests that the compound may exhibit moderate passive permeability.

The transport of molecules across the cell membrane can also be influenced by efflux transporters like P-glycoprotein (P-gp), which actively pump substrates out of the cell, thereby reducing their intracellular concentration. scispace.com Whether this compound is a substrate for such transporters would require experimental verification using in vitro models.

Analytical Methodologies for Research Applications of 4 Chloro 3 Morpholin 4 Yl Benzoic Acid

Advanced Spectroscopic Characterization Techniques

Unambiguous structural confirmation is the cornerstone of chemical research. For 4-chloro-3-morpholin-4-yl-benzoic acid, a combination of advanced spectroscopic techniques is employed to provide comprehensive structural insights, from atomic connectivity to the three-dimensional arrangement of molecules in a solid state.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, this technique can confirm the molecular formula, C₁₁H₁₂ClNO₃, distinguishing it from other potential isomers or compounds with the same nominal mass. For related nitro- and sulfonyl-chlorobenzoic acid compounds, mass spectrometry is used to identify the molecular ion peak and characteristic fragmentation patterns, which are essential for structural confirmation. nist.govnih.gov

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are necessary for definitive structural assignment. chemicalbook.comchemicalbook.com Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively. This allows for the unequivocal assignment of all signals and confirms the specific substitution pattern on the benzoic acid ring and the attachment of the morpholine (B109124) group.

X-ray Crystallography: This powerful technique provides definitive proof of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine precise bond lengths, bond angles, and intermolecular interactions. For example, crystallographic studies of related morpholine- and chloro-substituted benzoic acid derivatives have revealed how molecules pack together through hydrogen bonds and other non-covalent interactions. nih.govnih.govmdpi.com A similar analysis of this compound would confirm the chair conformation of the morpholine ring and the planarity of the benzoic acid group, as well as reveal how the molecules form supramolecular assemblies in the crystal lattice. nih.govresearchgate.net

Table 1: Spectroscopic Techniques for Structural Elucidation

Technique Information Provided Application to this compound
High-Resolution Mass Spectrometry (HRMS) Precise mass and elemental composition. Confirms the molecular formula (C₁₁H₁₂ClNO₃).
2D NMR (COSY, HSQC, HMBC) Atomic connectivity and bonding framework. Establishes the specific substitution pattern on the aromatic ring and morpholine attachment.
X-ray Crystallography 3D molecular structure, bond lengths/angles, crystal packing. Provides absolute proof of structure and reveals intermolecular interactions like hydrogen bonding.

Chromatographic Separation and Purity Assessment in Research Batches

Ensuring the purity of research batches is critical for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for this purpose.

These techniques separate the target compound from impurities, such as starting materials, byproducts, or degradation products. A typical approach for a substituted benzoic acid derivative like this compound involves reversed-phase chromatography. ekb.eg In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

A common method would utilize a gradient elution, where the proportion of an organic solvent (like acetonitrile) in an aqueous buffer (often containing a small amount of an acid like formic or phosphoric acid to ensure the carboxylic acid is protonated) is increased over time. sielc.comsielc.com UPLC, which uses smaller particle sizes in the column, allows for faster analysis times and higher resolution compared to traditional HPLC. sielc.com Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~235-254 nm). helixchrom.com Method validation according to ICH guidelines ensures the method is specific, precise, accurate, and linear over a range of concentrations. ekb.eg

Table 2: Example HPLC/UPLC Parameters for Purity Assessment

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm) Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the mobile phase; acid suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component of the mobile phase.
Gradient 5% to 95% B over 10 minutes Elutes compounds with varying polarities.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the separation.
Detection UV at 254 nm Quantifies the compound based on its absorbance of light.

Quantitative Analysis in Complex Biological Research Matrices

To understand the behavior of this compound in biological systems, such as in vitro cell-based assays, it is necessary to accurately measure its concentration in complex matrices like cell lysates or culture media. These matrices contain numerous interfering substances (proteins, salts, lipids), making direct analysis challenging. nih.gov

The gold-standard technique for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers exceptional sensitivity and selectivity. The development of a quantitative LC-MS/MS assay involves several key steps:

Sample Preparation: The first step is to remove interfering components. This is often achieved through protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: An HPLC or UPLC system separates the analyte of interest from any remaining matrix components to prevent ion suppression in the mass spectrometer.

Mass Spectrometric Detection: The analyte is ionized (typically using electrospray ionization, ESI) and detected using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the target molecule, providing excellent selectivity and minimizing background noise.

The method must be fully validated to ensure accuracy and precision, typically by constructing a calibration curve using matrix-matched standards and including quality control samples at multiple concentration levels.

Development of High-Throughput Screening Assays for Analog Evaluation

In drug discovery and chemical biology research, it is often necessary to evaluate large libraries of chemical analogs to identify compounds with improved potency or other desirable properties. High-Throughput Screening (HTS) provides the methodology to perform these evaluations efficiently.

The development of an HTS assay to evaluate analogs of this compound would be guided by the compound's intended biological target. The process is methodology-focused and involves several stages:

Assay Principle Selection: A robust and sensitive assay format must be chosen. This could be a biochemical assay measuring enzyme inhibition (e.g., using a fluorescent or luminescent substrate) or a cell-based assay measuring a specific cellular response (e.g., reporter gene expression, protein phosphorylation, or cell viability). nih.gov For example, ELISA-based assays can be used to measure the phosphorylation status of a target protein. nih.gov

Miniaturization and Automation: The assay is miniaturized, typically into 384- or 1536-well microplate formats, to reduce reagent consumption and increase throughput. Liquid handling robotics are used to dispense compounds and reagents accurately.

Assay Validation: The assay's performance is validated using statistical metrics like the Z'-factor, which measures the separation between positive and negative controls, ensuring the assay is robust enough to reliably identify "hits".

Primary and Secondary Screening: A primary screen of the analog library is conducted at a single concentration to identify initial hits. nih.gov These hits are then subjected to secondary screening, which may include dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀) and counter-screens to rule out non-specific activity or cytotoxicity. nih.gov

This systematic approach allows for the rapid and reliable evaluation of structure-activity relationships within a chemical series derived from this compound.

Pharmacological and Pharmacokinetic Investigations Strictly in Vitro and Mechanistic Focus

In Vitro Metabolic Stability and Metabolite Identification Studies

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. wuxiapptec.com In vitro assays using liver microsomes or hepatocytes are standard methods for determining a compound's intrinsic clearance. nuvisan.combioivt.com These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes located in the liver. wuxiapptec.com

For 4-chloro-3-morpholin-4-yl-benzoic acid, metabolic stability would be assessed by incubating the compound with human liver microsomes in the presence of necessary cofactors like NADPH. researchgate.net The concentration of the parent compound would be monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The rate of disappearance of the compound allows for the calculation of its in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Metabolite identification studies are subsequently performed to determine the chemical structures of any metabolites formed. This process is vital for understanding potential metabolic pathways and identifying any metabolites that could be pharmacologically active or potentially toxic.

Table 1: Representative In Vitro Metabolic Stability Data

Parameter Value
Test System Human Liver Microsomes
Incubation Time 0, 15, 30, 60 min
In Vitro Half-Life (t½) Data Not Available
Intrinsic Clearance (CLint) Data Not Available
Major Metabolites Identified Data Not Available

Note: Specific experimental data for this compound is not publicly available. This table serves as an illustrative example of the parameters that would be measured.

Plasma Protein Binding Characteristics in In Vitro Models

The extent to which a compound binds to plasma proteins, such as albumin, can significantly impact its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction of a drug is generally considered pharmacologically active. In vitro methods like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that is bound to plasma proteins.

In such an experiment, this compound would be incubated with human plasma, and the bound and unbound fractions would be separated and quantified. This provides a percentage of plasma protein binding, which is a key input for pharmacokinetic modeling.

Table 2: Illustrative Plasma Protein Binding Data

Parameter Value
Test System Human Plasma
Method Equilibrium Dialysis
Percent Bound (%) Data Not Available
Unbound Fraction (fu) Data Not Available

Note: Specific experimental data for this compound is not publicly available. This table is for illustrative purposes.

Cell-Based Permeability Studies (e.g., Caco-2 models)

To assess the potential for oral absorption, in vitro permeability assays are conducted using cell lines that mimic the intestinal epithelium, such as the Caco-2 cell line. nih.govnih.gov Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized cells with tight junctions, resembling the barrier of the small intestine. scispace.commdpi.com

In a Caco-2 permeability assay, this compound would be added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell monolayer. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp). nih.gov This assay can also indicate whether a compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit drug absorption. scispace.com The integrity of the Caco-2 monolayer is monitored throughout the experiment by measuring the transepithelial electrical resistance (TEER). nih.gov

Table 3: Example Caco-2 Permeability Assay Parameters

Parameter Value
Cell Line Caco-2
Direction of Transport Apical to Basolateral (A-B)
Apparent Permeability (Papp, A-B) Data Not Available
Direction of Transport Basolateral to Apical (B-A)
Apparent Permeability (Papp, B-A) Data Not Available
Efflux Ratio (Papp, B-A / Papp, A-B) Data Not Available

Note: Specific experimental data for this compound is not publicly available. This table illustrates the typical data generated.

Assessment of Drug-Metabolizing Enzyme (e.g., CYP) Inhibition or Induction Potential in Vitro

Investigating a compound's potential to inhibit or induce drug-metabolizing enzymes is a critical step in preclinical safety assessment to predict potential drug-drug interactions (DDIs). nih.gov

CYP Inhibition: Assays are conducted to determine if this compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov This typically involves incubating the compound with human liver microsomes and specific probe substrates for each CYP isoform. nih.gov The ability of the compound to reduce the metabolism of the probe substrate is measured, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined. mdpi.com

CYP Induction: The potential of this compound to induce the expression of CYP enzymes is typically evaluated using cultured human hepatocytes. bioivt.com The hepatocytes are treated with the compound, and changes in the mRNA or activity levels of key CYP enzymes like CYP1A2, CYP2B6, and CYP3A4 are measured. bioivt.com

Table 4: Representative CYP Interaction Profile

Assay Type CYP Isoform Result
Inhibition CYP1A2 Data Not Available
Inhibition CYP2C9 Data Not Available
Inhibition CYP2C19 Data Not Available
Inhibition CYP2D6 Data Not Available
Inhibition CYP3A4 Data Not Available
Induction CYP1A2 Data Not Available
Induction CYP2B6 Data Not Available
Induction CYP3A4 Data Not Available

Note: Specific experimental data for this compound is not publicly available. This table is a template for such findings.

Early-Stage ADME Prediction from Computational Models

In silico or computational models are valuable tools in early drug discovery for predicting ADME properties before a compound is synthesized or tested in vitro. nih.gov These models use the chemical structure of a compound to predict various parameters, including solubility, permeability, plasma protein binding, and metabolic stability. nih.gov

Table 5: Illustrative Computational ADME Predictions

ADME Property Predicted Value/Classification
LogP (Lipophilicity) Data Not Available
Aqueous Solubility Data Not Available
Caco-2 Permeability Data Not Available
Plasma Protein Binding Data Not Available
CYP Inhibition (e.g., CYP3A4) Data Not Available
Human Intestinal Absorption (%) Data Not Available

Note: Specific computational predictions for this compound are not publicly available. This table represents the types of data generated by ADME prediction software.

An in-depth analysis of the chemical compound this compound reveals significant potential for future research and development. This article delineates key forward-looking perspectives, focusing on innovative synthetic strategies, computational design, mechanistic studies, and the integration of artificial intelligence in the exploration of this molecule and its derivatives.

Future Research Directions and Translational Perspectives

The exploration of 4-chloro-3-morpholin-4-yl-benzoic acid and its analogs is poised for significant advancement. Future research will likely focus on a multidisciplinary approach, combining organic synthesis, computational chemistry, and molecular biology to unlock the full potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-3-morpholin-4-yl-benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Friedel-Crafts acylation, to introduce the morpholine and chloro groups onto the benzoic acid backbone. For example, Friedel-Crafts reactions often require anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to achieve high regioselectivity . Reaction temperature (e.g., 0–60°C) and solvent polarity are critical for minimizing side products. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the compound with >95% purity .
Synthetic Method Key Reagents Yield Range Purity
Friedel-Crafts acylationMorpholine, AlCl₃, chloro-substituted benzoyl chloride60–75%90–95%
Nucleophilic substitutionMorpholine, K₂CO₃, DMF50–65%85–92%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C4, morpholine at C3) .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography : SHELX software can resolve crystal structures, confirming bond angles and spatial arrangement .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholine and chloro groups in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a leaving site in nucleophilic aromatic substitution (SNAr), while the morpholine’s electron-donating nature deactivates the ring, directing electrophiles to specific positions. Computational studies (DFT calculations) can model transition states and predict regioselectivity. For example, morpholine’s lone pair on nitrogen stabilizes intermediates during SNAr with amines or thiols . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) is recommended.

Q. How does this compound interact with biological targets, and what are the implications for drug discovery?

  • Methodological Answer : The compound’s benzoic acid moiety can act as a hydrogen-bond donor, while the morpholine group enhances solubility and bioavailability. In silico docking (e.g., AutoDock Vina) can predict binding to enzymes like COX-2 or kinases. Follow-up assays (e.g., enzyme inhibition IC₅₀ measurements) should use purified proteins and fluorogenic substrates. Note: This compound is not FDA-approved, and in vivo testing requires ethical compliance .

Q. What strategies mitigate contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Deuterated solvents : DMSO-d₆ or CDCl₃ to minimize solvent peaks.
  • 2D NMR techniques (COSY, HSQC): To resolve overlapping signals .

Emerging Research Directions

Q. What unexplored applications exist for this compound in materials science?

  • Methodological Answer : Its rigid aromatic core and polar substituents make it a candidate for metal-organic frameworks (MOFs). Synthesis protocols involve coordinating the benzoic acid group with metal nodes (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions. Characterization via BET surface area analysis and PXRD is critical .

Q. How can computational models optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Machine learning (e.g., SchNet or Chemprop) can predict optimal reaction conditions (solvent, catalyst) for synthesizing derivatives. Training datasets should include published reaction outcomes from PubChem or CAS databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.